

commercial availability and suppliers of (S)-PFI-2 hydrochloride

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Compound of Interest

Compound Name: (S)-PFI-2 hydrochloride

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(S)-PFI-2 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Commercial Availability, Biochemical Properties, and Application of **(S)-PFI-2 Hydrochloride** as a Negative Control in SETD7-Related Research.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. With an activity approximately 500-fold lower than its (R)-counterpart, **(S)-PFI-2 hydrochloride** serves as an essential negative control in experiments investigating the biological roles of SETD7. Its use allows researchers to distinguish the specific effects of SETD7 inhibition from off-target or compound-related artifacts. This guide provides a comprehensive overview of the commercial availability, technical data, and key experimental protocols related to the use of **(S)-PFI-2 hydrochloride**, with a particular focus on its application in studying the Hippo signaling pathway.

Commercial Availability and Suppliers

(S)-PFI-2 hydrochloride is readily available from a variety of chemical suppliers catering to the research community. Researchers can procure this compound from vendors in various quantities to suit their experimental needs.

Table 1: Prominent Commercial Suppliers of **(S)-PFI-2 Hydrochloride**

Supplier	Website
R&D Systems	--INVALID-LINK--
APExBIO	--INVALID-LINK--
Tocris Bioscience	--INVALID-LINK--
Xcess Biosciences	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
ChemicalBook	--INVALID-LINK--
Selleck Chemicals	--INVALID-LINK--
TargetMol	--INVALID-LINK--
AbMole BioScience	--INVALID-LINK--
Cayman Chemical	--INVALID-LINK--
MedKoo Biosciences	--INVALID-LINK--

Note: Availability and catalog numbers may vary. Please consult the respective supplier's website for the most current information.

Technical Data and Physicochemical Properties

(S)-PFI-2 hydrochloride is a well-characterized small molecule. Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.

Table 2: Technical and Physicochemical Data for **(S)-PFI-2 Hydrochloride**

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₅ F ₄ N ₃ O ₃ S·HCl	[1][2]
Molecular Weight	535.98 g/mol	[1][2]
CAS Number	1627607-88-8	[1][2]
Purity	≥97% (typically by HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol.	[1][2]
Storage	Store at -20°C.	[1][2]
Appearance	Crystalline solid.	[3]
InChI Key	ZADKZNVAJGEFLC-BOXHHOBZSA-N	[4]

Biochemical Activity and Mechanism of Action

(S)-PFI-2 hydrochloride is the stereoisomer of (R)-PFI-2 and exhibits significantly reduced inhibitory activity against SETD7, a lysine methyltransferase that plays a crucial role in regulating various cellular processes by methylating both histone and non-histone proteins.[5]

The active enantiomer, (R)-PFI-2, is a potent inhibitor of SETD7 with a reported IC₅₀ value of approximately 2 nM.[6] In stark contrast, **(S)-PFI-2 hydrochloride** is about 500-fold less active, with an IC₅₀ of approximately 1 μM.[2][3][6] This dramatic difference in activity makes **(S)-PFI-2 hydrochloride** an ideal negative control for cellular and biochemical assays aimed at elucidating the specific functions of SETD7.

Table 3: Comparative Inhibitory Activity of PFI-2 Enantiomers against SETD7

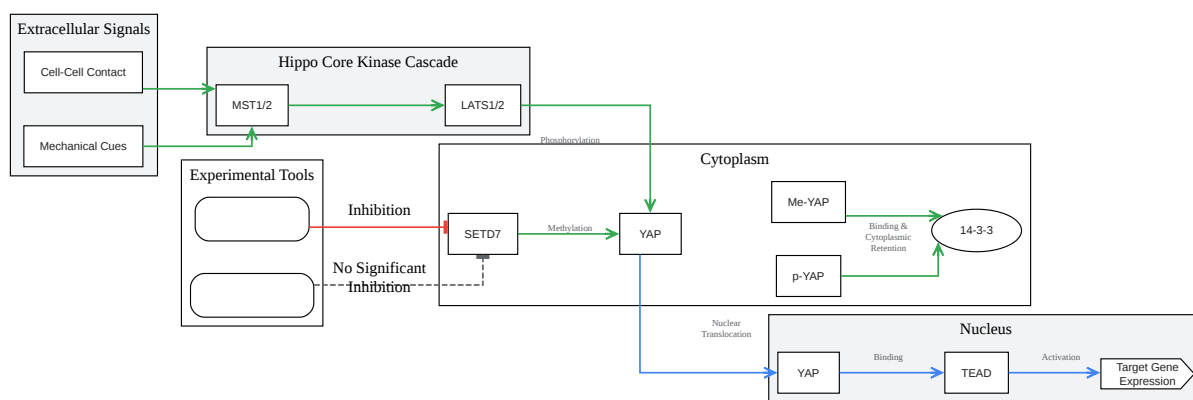
Compound	Target	IC ₅₀	Reference
(R)-PFI-2	SETD7	~2 nM	[6]
(S)-PFI-2 hydrochloride	SETD7	~1 μM	[2][3][6]

The mechanism of inhibition for (R)-PFI-2 is cofactor-dependent and substrate-competitive, where the inhibitor occupies the peptide-binding groove of SETD7 and interacts with the S-adenosylmethionine (SAM) cofactor.[5] Due to its stereochemistry, (S)-PFI-2 does not fit as effectively into the active site, leading to its greatly diminished inhibitory capacity.

Role in Interrogating the Hippo Signaling Pathway

One of the key signaling cascades where SETD7 has been implicated is the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[5] SETD7 has been shown to methylate the transcriptional co-activator Yes-associated protein (YAP), a central effector of the Hippo pathway.[4] This methylation promotes the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity.[4]

The use of (R)-PFI-2 has demonstrated that the inhibition of SETD7 enzymatic activity leads to increased nuclear localization of YAP and subsequent activation of YAP target genes.[3] By using **(S)-PFI-2 hydrochloride** in parallel experiments, researchers can confirm that these effects are specifically due to the inhibition of SETD7 and not a result of non-specific compound activity.[3]



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Figure 1: The role of SETD7 in the Hippo signaling pathway and the experimental utility of PFI-2 enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments involving **(S)-PFI-2 hydrochloride** as a negative control.

In Vitro SETD7 Enzymatic Assay (Scintillation Proximity Assay)

This protocol is adapted from the methods described in the discovery of PFI-2 and is a common method for measuring the activity of methyltransferases.^{[1][7]}

Objective: To determine the inhibitory effect of compounds on SETD7 methyltransferase activity in a biochemical assay.

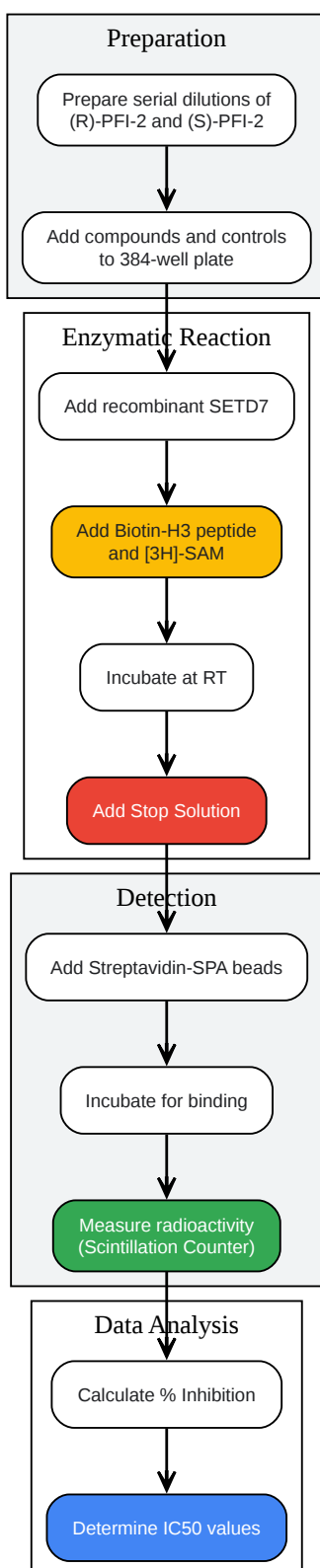
Materials:

- Recombinant human SETD7 protein
- Biotinylated histone H3 (1-25) peptide substrate
- S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
- (R)-PFI-2 and **(S)-PFI-2 hydrochloride**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
- Stop Solution (e.g., 5 M guanidine hydrochloride)
- Streptavidin-coated SPA beads
- 384-well microplates
- Scintillation counter

Procedure:

- Prepare serial dilutions of (R)-PFI-2 and **(S)-PFI-2 hydrochloride** in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- In a 384-well microplate, add the diluted compounds. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
- Add recombinant SETD7 enzyme to all wells except the negative controls.
- Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide and [³H]-SAM.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the methylation reaction to proceed.

- Terminate the reaction by adding the Stop Solution.
- Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled peptide will bind to the beads.
- Incubate the plate for at least 30 minutes to allow for bead settling and binding.
- Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-methyl group to the scintillant in the beads will generate a signal.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values.



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Figure 2: Workflow for the in vitro SETD7 Scintillation Proximity Assay.

Cellular YAP Localization Assay (Immunofluorescence)

This protocol provides a general framework for assessing the subcellular localization of YAP in response to treatment with PFI-2 enantiomers.^{[8][9]}

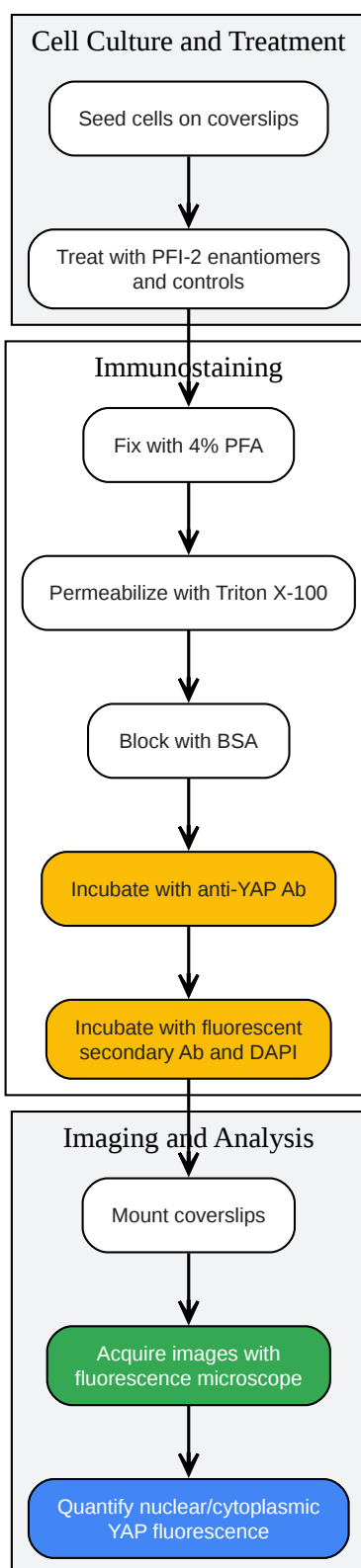
Objective: To visualize and quantify the nuclear to cytoplasmic ratio of YAP in cells treated with (R)-PFI-2 and **(S)-PFI-2 hydrochloride**.

Materials:

- Cell line of interest (e.g., MCF7, HEK293T)
- Cell culture medium and supplements
- Glass coverslips
- (R)-PFI-2 and **(S)-PFI-2 hydrochloride**
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody against YAP (e.g., rabbit anti-YAP)
- Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
- Treat the cells with various concentrations of (R)-PFI-2, **(S)-PFI-2 hydrochloride**, or DMSO (vehicle control) for the desired duration.
- Wash the cells with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Wash the cells with PBS.
- Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
- Incubate the cells with the primary anti-YAP antibody diluted in Blocking Buffer overnight at 4°C.
- Wash the cells extensively with PBS.
- Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
- Wash the cells extensively with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Image the cells using a fluorescence microscope.
- Quantify the nuclear and cytoplasmic fluorescence intensity of YAP in a sufficient number of cells for each treatment condition to determine the nuclear-to-cytoplasmic ratio.



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Figure 3: Workflow for the cellular YAP localization immunofluorescence assay.

Conclusion

(S)-PFI-2 hydrochloride is an indispensable tool for researchers studying the biological functions of the lysine methyltransferase SETD7. Its commercial availability and well-defined lack of potent inhibitory activity make it the gold standard negative control for experiments utilizing its active enantiomer, (R)-PFI-2. By employing **(S)-PFI-2 hydrochloride** in parallel with (R)-PFI-2, scientists can confidently attribute observed cellular and biochemical effects, such as the modulation of the Hippo-YAP signaling pathway, to the specific inhibition of SETD7. This rigorous approach is essential for the generation of robust and reproducible data in the field of epigenetics and signal transduction.

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